Molecular structure and weight of N-((4-Bromophenyl)sulfonyl)hexanamide
Molecular structure and weight of N-((4-Bromophenyl)sulfonyl)hexanamide
Executive Summary
N-((4-Bromophenyl)sulfonyl)hexanamide (C₁₂H₁₆BrNO₃S) represents a specialized scaffold in medicinal chemistry, specifically classified as an N-acyl sulfonamide .[1][2][3][4][5] Unlike simple sulfonamides, this moiety possesses unique physicochemical properties—most notably a pKₐ range (3.5–4.[2][6]5) that renders it a bioisostere of the carboxylic acid functional group.[1][2][6] This guide details the molecular architecture, synthetic pathways, and spectroscopic signatures of this compound, positioning it as a critical tool for optimizing lipophilicity and metabolic stability in drug discovery campaigns.
Molecular Identity & Physicochemical Properties[5][6][7][8][9][10]
The compound is defined by a 4-bromobenzenesulfonamide core acylated with a hexanoyl chain. This structural integration creates an acidic imide proton flanked by two electron-withdrawing groups (sulfonyl and carbonyl), significantly lowering the pKₐ compared to the parent sulfonamide.
Quantitative Data Profile
| Property | Value / Description |
| IUPAC Name | N-[(4-Bromophenyl)sulfonyl]hexanamide |
| Molecular Formula | C₁₂H₁₆BrNO₃S |
| Molecular Weight | 334.23 g/mol |
| Exact Mass | 333.0034 g/mol |
| Predicted pKₐ | 3.8 – 4.2 (Acidic NH) |
| LogP (Predicted) | ~3.5 (Lipophilic due to hexyl chain + Br) |
| H-Bond Donors | 1 (Sulfonimide NH) |
| H-Bond Acceptors | 3 (Sulfonyl O, Carbonyl O) |
| Rotatable Bonds | 6 (Hexyl chain flexibility) |
Structural Connectivity (SMILES & InChI)
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SMILES: CCCCCC(=O)NS(=O)(=O)C1=CC=C(Br)C=C1
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InChI Key: (Generated based on connectivity) [Hash-Unique-To-Structure]
Structural Analysis & Pharmacophore
The N-acyl sulfonamide linker is the functional heart of this molecule.[3] The acidity of the central nitrogen atom allows the molecule to exist as an anion at physiological pH (7.4), mimicking the electrostatics of a carboxylate but with distinct geometry and lipophilicity profiles.
Pharmacophore Diagram
The following diagram illustrates the key functional regions: the Lipophilic Tail (Hexyl), the Acidic Core (Bioisostere), and the Halogen Handle (Bromine) for cross-coupling or halogen bonding.
Figure 1: Pharmacophore segmentation of N-((4-Bromophenyl)sulfonyl)hexanamide.
Synthetic Protocol
The most robust synthesis involves the N-acylation of 4-bromobenzenesulfonamide using hexanoyl chloride. This method is preferred over anhydride coupling due to the higher reactivity of the acid chloride, ensuring complete conversion of the electron-deficient sulfonamide nitrogen.
Reaction Scheme
Reagents: 4-Bromobenzenesulfonamide (1.0 eq), Hexanoyl Chloride (1.1 eq), DMAP (0.1 eq), Triethylamine (2.0 eq). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Figure 2: Step-wise synthetic workflow for high-purity isolation.
Detailed Methodology
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Activation: In a flame-dried round-bottom flask, dissolve 4-bromobenzenesulfonamide (10 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add Triethylamine (20 mmol) and catalytic DMAP (1 mmol). Cool the mixture to 0°C under nitrogen atmosphere.
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Acylation: Dropwise add hexanoyl chloride (11 mmol) over 15 minutes. The mixture may turn slightly cloudy due to amine salt formation.
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Completion: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1); the product will be significantly less polar than the starting sulfonamide due to the loss of the NH₂ H-bond donor capability (though the N-H is acidic, it is internally H-bonded or masked in non-polar solvents).
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Workup: Quench with 1M HCl (to remove excess base and protonate the N-acyl sulfonamide). Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[3]
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Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
Spectroscopic Characterization
Validation of the structure requires confirming the presence of both the carbonyl and sulfonyl groups, and the integrity of the aromatic system.
Infrared Spectroscopy (IR)
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N-H Stretch: ~3250 cm⁻¹ (Broad, weak due to acidity).
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C=O Stretch: ~1710–1730 cm⁻¹ (Characteristic of N-acyl sulfonamides, shifted higher than typical amides).
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SO₂ Stretches: ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.0+ ppm (1H, s, br, NH) – Highly deshielded acidic proton.
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δ 7.85 ppm (2H, d, J=8.5 Hz, Ar-H ortho to SO₂).
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δ 7.70 ppm (2H, d, J=8.5 Hz, Ar-H ortho to Br).
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δ 2.30 ppm (2H, t, α-CH₂ of hexanoyl).
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δ 1.50 ppm (2H, m, β-CH₂).
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δ 1.25 ppm (4H, m, bulk CH₂).
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δ 0.85 ppm (3H, t, terminal CH₃).
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Applications in Drug Development
This molecule is primarily utilized as a bioisostere and a synthetic intermediate .
Carboxylic Acid Bioisosterism
The N-acyl sulfonamide group (–CONHSO₂R) mimics the acidity and planar geometry of a carboxylic acid (–COOH).
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Benefit: It improves lipophilicity (LogP ~3.5 vs LogP < 1 for short acids) and membrane permeability.
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Mechanism: The anion formed at physiological pH can interact with arginine or lysine residues in protein binding pockets, similar to a carboxylate, but the bulky sulfonyl group can pick up additional hydrophobic interactions [1, 2].
Synthetic Utility
The 4-bromo substituent serves as a versatile handle for Suzuki-Miyaura coupling . Researchers can synthesize a library of N-acyl sulfonamides by keeping the hexanoyl tail constant and varying the aryl group via palladium-catalyzed cross-coupling at the bromine position.
References
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Ammazzalorso, A., et al. (2017).[6] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design, 90(6), 1094–1105.[6] Link
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Francisco, K. R., et al. (2021).[6] "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry, 218, 113399.[6][7] Link
- Bhat, M. A., et al. (2005). "Synthesis and biological activity of N-acyl sulfonamides." Journal of the Serbian Chemical Society, 70(12).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 7. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
